The compound can be synthesized through various chemical processes, often involving the reaction of piperazine derivatives with aromatic amines. The specific synthetic routes may vary based on desired purity and yield.
2-(4-Ethylpiperazine-1-carbonyl)aniline can be classified as:
The synthesis of 2-(4-Ethylpiperazine-1-carbonyl)aniline typically involves the following methods:
The compound can participate in various chemical reactions typical for amines and carbonyl compounds:
These reactions may require specific conditions such as temperature control, solvent choice, and the presence of catalysts to optimize yields and selectivity.
The mechanism of action for 2-(4-Ethylpiperazine-1-carbonyl)aniline is largely dependent on its biological target. Typically, compounds in this class may interact with neurotransmitter receptors or enzymes due to their structural similarity to natural substrates.
Research indicates that piperazine derivatives often exhibit activity against various biological targets, including:
2-(4-Ethylpiperazine-1-carbonyl)aniline has potential applications in:
This compound exemplifies the versatility and importance of piperazine derivatives in medicinal chemistry and pharmaceutical applications, highlighting its potential for further research and development.
The amide linker between the piperazine and aniline rings imposes significant conformational constraints that dictate three-dimensional positioning of pharmacophoric elements. X-ray crystallographic studies of analogous piperazine carboxamides reveal that the piperazine ring predominantly adopts a chair conformation with the ethyl substituent preferentially occupying an equatorial position to minimize steric strain [4] [9]. The carbonyl group establishes a near-planar arrangement with the aniline ring (torsion angle: 5-15°), facilitating extended π-conjugation that stabilizes the bioactive conformation during target engagement .
Table 1: Key Conformational Parameters of 2-(4-Ethylpiperazine-1-carbonyl)aniline
Structural Feature | Conformational State | Biological Impact |
---|---|---|
Piperazine ring | Chair conformation | Optimizes spatial display of N⁴-H for H-bonding |
Ethyl substituent | Equatorial position | Minimizes steric hindrance in receptor pockets |
Amide C=O bond | Antiperiplanar to aniline N-H | Enables resonance with aniline system |
Aniline-carbonyl dihedral | 5-15° | Facilitates coplanarity with target binding motifs |
The aniline NH₂ group serves as a critical hydrogen bond donor, while the piperazine tertiary nitrogens (particularly N⁴) function as protonable centers under physiological conditions (experimental pKa ~8.0 for piperazinyl nitrogen) [5] [9]. Molecular dynamics simulations demonstrate that the ethyl group enhances hydrophobic interactions within protein subpockets without significantly altering the basicity of the adjacent piperazine nitrogen compared to methyl or unsubstituted analogs [5]. This balance between lipophilicity enhancement and protonation capability is essential for optimizing membrane permeability while retaining solubility upon salt formation [7].
The 4-ethylpiperazine moiety exerts profound electronic effects on ligand-receptor interactions. Comparative binding studies of dopamine receptor ligands demonstrate that ethyl substitution on piperazine enhances D3 receptor selectivity by 6.8-fold compared to methyl analogs (Ki D3 = 0.57 nM vs. 3.73 nM for methyl derivatives) [2]. This improvement is attributed to:
Table 2: Binding Affinity Modulation by Piperazine Substitution Patterns
Piperazine Substituent | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | Selectivity Ratio (D2/D3) |
---|---|---|---|
Unsubstituted | 3.72 | 116 | 31.2 |
Methyl | 3.73 | 113 | 30.3 |
Ethyl | 0.57 | 47.5 | 83.3 |
Propyl | 1.14 | 78.9 | 69.2 |
Density Functional Theory (DFT) calculations reveal that the ethyl group elevates the HOMO energy of the piperazine nitrogen by +0.37 eV compared to unsubstituted piperazine, enhancing electron-donating capacity during H-bond formation [5] [6]. This electronic perturbation extends through the carbonyl bridge, increasing the nucleophilicity of the aniline nitrogen by 12% (measured by Fukui function analysis), thereby strengthening hydrogen-bonding interactions with complementary carbonyl groups in biological targets [6]. The ethyl group's steric bulk also induces a 15° axial deflection of the piperazine N-H bond, optimizing vectorial alignment with receptor residues [4].
The strategic incorporation of the ethylpiperazine-carboxaniline motif confers distinct advantages over classical piperazine bioisosteres:
Enhanced Solubility-Profile: The protonable piperazine nitrogen (pKa ~8.0) combined with the polar carboxamide linker provides aqueous solubility (LogS = -3.2) superior to direct arylpiperazine linkages (LogS = -4.7 for 1-(3-trifluoromethylphenyl)piperazine) while maintaining CNS permeability (LogPS = -1.8) [5] [7]. This addresses the solubility limitations of conventional lipophilic piperazines.
Metabolic Stability: The ethyl group reduces CYP450-mediated N-dealkylation by 65% compared to N-methylpiperazine analogs, as demonstrated in human liver microsome studies (t½ = 48 min vs 16 min) [4]. This stability enhancement stems from steric shielding of the metabolically vulnerable α-carbon.
Target Engagement Flexibility: Unlike rigid piperazine-carboxamide derivatives in PROTACs [5], the rotational freedom of the aniline-carbonyl bond enables adaptive binding to both linear and bent receptor topographies. This versatility is evidenced in the compound's dual application in:
Table 3: Comparative Analysis with Key Piperazine Derivatives
Piperazine Derivative | ClogP | TPSA (Ų) | Key Pharmacological Role | Limitation vs. Target Compound |
---|---|---|---|---|
1-Benzylpiperazine (BZP) | 2.1 | 15.3 | CNS stimulant | Low target specificity |
4-(4-Methylpiperazin-1-yl)aniline | 1.8 | 35.8 | Kinase inhibitor intermediate | Reduced receptor affinity |
1-(2-Phenylethyl)piperazine | 2.6 | 6.5 | Antidepressant metabolite | Poor aqueous solubility |
2-(4-Ethylpiperazine-1-carbonyl)aniline | 1.2 | 49.8 | Multitarget scaffold | N/A (Reference) |
Electronic analysis confirms that the carboxamide spacer in 2-(4-ethylpiperazine-1-carbonyl)aniline attenuates the excessive electron donation observed in direct-linked 4-(piperazin-1-yl)aniline derivatives, reducing off-target binding to serotonin receptors by 42% [4] [6]. Additionally, the ethyl substitution provides a 0.5 log unit lipophilicity optimization (ClogP = 1.2) over trifluoromethylphenylpiperazine analogs (ClogP = 2.7), striking an optimal balance between membrane penetration and aqueous solubility for CNS-active agents [6] [9]. These properties collectively establish this scaffold as a superior foundation for developing receptor-selective ligands with favorable pharmacokinetic profiles.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1